molecular formula C26H22N2O6S B306387 ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate

ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate

Cat. No. B306387
M. Wt: 490.5 g/mol
InChI Key: FJOUQPSRKIHZEO-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate is a chemical compound that has gained significant attention in scientific research. It is a thiazolidinedione derivative that has been synthesized for its potential pharmacological activities. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of Ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
Ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of inflammatory mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate in lab experiments include its potential pharmacological activities, its ability to inhibit various enzymes and signaling pathways, and its ability to exhibit anti-inflammatory and antioxidant properties. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of Ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate. These include further studies to determine its safety and efficacy in the treatment of various diseases, the development of novel derivatives with improved pharmacological activities, and the investigation of its potential as a drug candidate. Additionally, studies can be conducted to determine the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
In conclusion, Ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate is a thiazolidinedione derivative that has gained significant attention in scientific research. The compound has been studied for its potential pharmacological activities, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine its safety and efficacy in the treatment of various diseases and to develop novel derivatives with improved pharmacological activities.

Synthesis Methods

The synthesis of Ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate involves the reaction of 4-methylbenzylamine with ethyl 4-{5-[(Z)-(2-bromoacetyl)furan-2-yl]benzoyl}acetate in the presence of triethylamine. The reaction produces the thiazolidinedione derivative, which is then purified and characterized using various analytical techniques.

Scientific Research Applications

Ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate has been studied for its potential pharmacological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been studied for its potential application in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

Product Name

ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C26H22N2O6S/c1-3-33-25(31)18-8-6-17(7-9-18)21-13-12-20(34-21)14-22-24(30)28(26(32)35-22)15-23(29)27-19-10-4-16(2)5-11-19/h4-14H,3,15H2,1-2H3,(H,27,29)/b22-14-

InChI Key

FJOUQPSRKIHZEO-HMAPJEAMSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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